![molecular formula C₉H₁₂ClNO₂S B1142914 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride CAS No. 1151904-84-5](/img/no-structure.png)

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

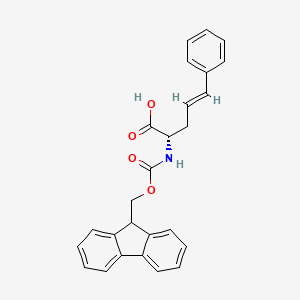

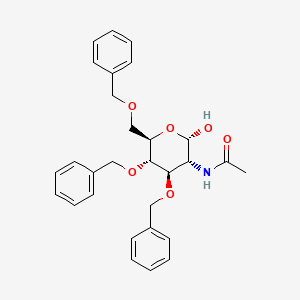

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride is a useful research compound. Its molecular formula is C₉H₁₂ClNO₂S and its molecular weight is 233.72. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin derivatives is crucial for developing new pharmacologically active agents. For instance, one study demonstrates an efficient synthesis of N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines through a modified Pictet-Spengler reaction, highlighting its potential in creating diverse substituents at C-4 for further pharmaceutical exploration (Kitabatake, Hashimoto, & Saitoh, 2010). Another study outlines a method for preparing 4,5,6,7-tetrahydrothieno pyridines, emphasizing their importance in synthesizing drug or drug intermediates due to their potent biological activities and role as a key structural element in numerous drugs (Sangshetti, Zambare, Khan, Gonjari, & Zaheer, 2014).

Role in Pharmaceutical Development

The compound and its derivatives have been foundational in the development of novel drugs, serving as key intermediates in the synthesis of anticoagulants and inhibitors targeting specific biological pathways. For example, derivatives of this compound have shown efficacy as ADP receptor antagonists, exhibiting significant anticoagulant activities, which could be more potent than existing drugs like Ticlopidine (Liao Shang-ten, 2014). Additionally, its derivatives have been explored for their potential to inhibit tumor necrosis factor-alpha (TNF-α) production, a critical factor in inflammatory processes, presenting a novel class of orthosteric antagonists (Fujita, Seki, Inada, & Ikeda, 2002).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as prasugrel, target theP2Y12 receptors on platelets .

Biochemical Pathways

It’s known that similar compounds, such as prasugrel, inhibit the aggregation of platelets , which could affect the coagulation cascade.

Pharmacokinetics

It’s known that the compound is soluble in water and ethanol , which could influence its absorption and distribution in the body.

Result of Action

It’s known that similar compounds, such as prasugrel, reduce the aggregation of platelets , which could prevent thrombus formation.

Biochemical Analysis

Biochemical Properties

It is known that this compound is used as an intermediate in the synthesis of clopidogrel , a drug that inhibits platelet aggregation and is used to prevent blood clots . This suggests that 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride may interact with enzymes, proteins, and other biomolecules involved in the blood clotting process.

Cellular Effects

Given its role as an intermediate in the synthesis of clopidogrel , it may influence cell function by affecting platelet aggregation and blood clotting processes.

Molecular Mechanism

As an intermediate in the synthesis of clopidogrel , it may be involved in inhibiting the binding of adenosine diphosphate (ADP) to its platelet receptor, thereby inhibiting platelet aggregation .

Properties

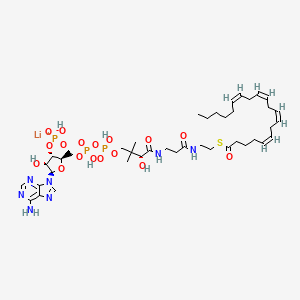

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-Acetylthiophene", "2-Bromo-5-picoline", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetic acid" ], "Reaction": [ "Step 1: 2-Acetylthiophene is reacted with 2-bromo-5-picoline in the presence of sodium hydride to form 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.", "Step 2: The resulting product from step 1 is then treated with methanol and hydrochloric acid to form 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride.", "Step 3: The product from step 2 is then treated with sodium hydroxide to form 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ol.", "Step 4: Finally, the product from step 3 is acetylated using acetic anhydride and acetic acid to form 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride." ] } | |

CAS No. |

1151904-84-5 |

Molecular Formula |

C₉H₁₂ClNO₂S |

Molecular Weight |

233.72 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

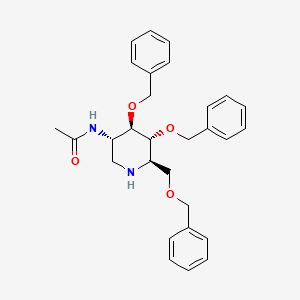

![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B1142848.png)